4-[(3-nitrobenzoyl)amino]butanoic acid
Description
4-[(3-Nitrobenzoyl)amino]butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted at the 4-position with a 3-nitrobenzoylamino group. This structure combines a carboxylic acid moiety with a nitro-substituted aromatic ring, conferring unique physicochemical properties such as moderate acidity (due to the carboxylic acid group) and electronic effects from the electron-withdrawing nitro group.
Properties
IUPAC Name |
4-[(3-nitrobenzoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-10(15)5-2-6-12-11(16)8-3-1-4-9(7-8)13(17)18/h1,3-4,7H,2,5-6H2,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTORFDDFPJDQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-nitrobenzoyl)amino]butanoic acid typically involves the reaction of 3-nitrobenzoic acid with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents to facilitate the formation of the amide bond between the nitrobenzoyl group and the butanoic acid . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to promote the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(3-nitrobenzoyl)amino]butanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Reduction: 4-[(3-aminobenzoyl)amino]butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and butanoic acid derivatives.
Scientific Research Applications
4-[(3-nitrobenzoyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-nitrobenzoyl)amino]butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4-[(Quinolin-4-yl)amino]butanoic Acid Derivatives
- Structure: Features a quinoline ring instead of nitrobenzoyl.
- Properties : Derivatives (e.g., G02–G06) exhibit melting points ranging from 132–265°C and yields of 45–82%, indicating higher thermal stability compared to nitroaromatic analogs .
- Spectroscopy: Distinct ¹H NMR signals for quinoline protons (δ 8.5–9.0 ppm) vs. nitrobenzoyl protons (δ 7.5–8.5 ppm) .
4-((4-Nitrobenzoyl)amino)benzoic Acid
- Structure : Benzene ring with a para-nitro group vs. meta in the target compound.
4-[(2-Chloro-4-nitrophenyl)amino]butanoic Acid
- Structure : Combines chloro and nitro substituents on phenyl.
- Properties : Increased lipophilicity (log P ~1.8) due to chloro group, contrasting with the target compound’s log P (~1.2) .
Substituent Effects on Physicochemical Properties
Key Observations :
Antimicrobial and Antioxidant Effects
- 4-[(n-Bromophenyl)carbamoyl]butanoic Acid Isomers: Exhibit moderate antimicrobial activity (MIC 16–64 µg/mL against E. coli) and antioxidant capacity (IC₅₀ ~50 µM in DPPH assay) due to bromine’s electronegativity and intercalative DNA binding .
- N-Caffeoyl-4-aminobutyric Acid: Shows potent antioxidant activity (IC₅₀ ~10 µM) via radical scavenging, attributed to phenolic hydroxyl groups .
Enzyme Interaction Potential
- 4-[(3-Iodophenyl)amino]butanoic Acid: Iodine’s large atomic radius may sterically hinder enzyme binding, unlike the smaller nitro group in the target compound .
- 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic Acid: Nitro group participates in hydrogen bonding with biological targets (e.g., kinases), suggesting similar mechanisms for the target compound .
Q & A
Q. What are the key structural features of 4-[(3-nitrobenzoyl)amino]butanoic acid, and how do they influence its chemical reactivity?
The compound consists of a butanoic acid backbone with a 3-nitrobenzoyl group attached via an amide linkage. The nitro group (-NO₂) at the meta position on the benzoyl moiety is electron-withdrawing, which stabilizes the carbonyl group and directs electrophilic substitution reactions to specific positions on the aromatic ring. The carboxylic acid group enables salt formation or conjugation with other molecules, while the amide bond contributes to hydrogen bonding and metabolic stability. Experimental design for reactivity studies should prioritize controlled conditions (pH, temperature) to avoid nitro group reduction, which could alter activity .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis typically involves coupling 3-nitrobenzoyl chloride with 4-aminobutanoic acid under Schotten-Baumann conditions. Key factors include:
- Using a non-aqueous solvent (e.g., THF) to minimize hydrolysis of the acyl chloride.
- Maintaining a pH of 8–9 with a mild base (e.g., NaHCO₃) to deprotonate the amine without degrading the nitro group.
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require stoichiometric control of reagents and inert atmospheres to prevent side reactions .
Q. What analytical techniques are most reliable for characterizing this compound?
- HPLC : To assess purity using a C18 column and UV detection at 254 nm (nitro group absorption).
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ ~8.5 ppm (aromatic protons), δ ~2.5 ppm (butanoic acid chain), and δ ~10.5 ppm (amide NH).
- FTIR : Confirm amide (1650–1680 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS in negative ion mode for [M-H]⁻ ion (theoretical m/z: 279.07) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Discrepancies in biological activity (e.g., anti-inflammatory vs. lack of efficacy) may arise from variations in assay conditions or impurities. Methodological steps include:
- Validating compound purity (>95% by HPLC) and stability (e.g., nitro group reduction under biological conditions).
- Replicating assays across multiple cell lines or in vivo models to confirm target specificity.
- Comparing results with structurally similar analogs (e.g., 4-{[(4-methylphenyl)sulfonyl]amino}butanoic acid) to identify structure-activity relationships .
Q. What experimental strategies can identify the biological targets of this compound?
- Molecular Docking : Screen against enzymes like cyclooxygenase (COX) or nitric oxide synthase (NOS), where the nitro group may modulate redox activity.
- Pull-Down Assays : Use a biotinylated derivative to isolate binding proteins from lysates.
- Kinase Profiling : Test inhibition against a panel of kinases (e.g., MAPK, PI3K) due to the compound’s potential interaction with ATP-binding pockets .
Q. How does stereochemistry influence the activity of this compound derivatives?
Though the parent compound lacks chiral centers, introducing stereochemistry (e.g., substituting the butanoic acid chain with a chiral amine) could enhance target affinity. For example, (R)-configured analogs of similar compounds (e.g., (R)-3-Amino-4-(4-fluorophenyl)butanoic acid) show improved receptor binding .
Q. What computational methods predict the metabolic stability of this compound?
- ADMET Prediction : Use tools like SwissADME to estimate solubility, cytochrome P450 interactions, and nitro group reduction risks.
- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess susceptibility to hydrolysis or redox reactions.
- Molecular Dynamics (MD) : Simulate interactions with blood plasma proteins (e.g., albumin) to predict bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
